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molecular formula C11H12N2O2 B1206943 Idazoxan CAS No. 79944-58-4

Idazoxan

Cat. No. B1206943
M. Wt: 204.22 g/mol
InChI Key: HPMRFMKYPGXPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595335B2

Procedure details

Idazoxan hydrochloride belongs to the category of α2-adrenoreceptor antagonists. The chemical name of this molecule is 2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride and its molecular formula is C11H12N2O2HCl. Idazoxan is provided in the form of a slightly hygroscopic, white to substantially white powder which is readily soluble in water and methanol and which is soluble to fairly soluble in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][CH:9]([C:11]3[NH:15][CH2:14][CH2:13][N:12]=3)[CH2:8][O:7][C:5]=2[CH:6]=1.Cl.Cl.N1(C2OC3C=CC=CC=3OC2)CCN=C1>>[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][CH:9]([C:11]3[NH:15][CH2:14][CH2:13][N:12]=3)[CH2:8][O:7][C:5]=2[CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)OCC(O2)C3=NCCN3.Cl
Step Two
Name
2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(C=NCC1)C1COC2=C(O1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)OCC(O2)C3=NCCN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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